

# An In-depth Technical Guide to the Spectral Data of 2,6-Dimethylanisole

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## Compound of Interest

Compound Name: 2,6-Dimethylanisole

Cat. No.: B089883

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-dimethylanisole**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

## Compound Information

- Name: **2,6-Dimethylanisole**
- Synonyms: 2-Methoxy-1,3-dimethylbenzene, 2-Methoxy-m-xylene
- CAS Number: 1004-66-6[1]
- Molecular Formula: C<sub>9</sub>H<sub>12</sub>O[1]
- Molecular Weight: 136.19 g/mol [1]

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- Structure:

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2,6-dimethylanisole**.

The  $^1\text{H}$  NMR spectrum of **2,6-dimethylanisole**, typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ), exhibits distinct signals corresponding to the aromatic and methyl protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~6.98	Triplet (t)	1H	Ar-H (para-H)
~6.89	Doublet (d)	2H	Ar-H (meta-H)
~3.68	Singlet (s)	3H	-OCH <sub>3</sub>
~2.27	Singlet (s)	6H	Ar-CH <sub>3</sub>

Table 1:  $^1\text{H}$  NMR spectral data for **2,6-dimethylanisole** in  $\text{CDCl}_3$ .[\[2\]](#)

Interpretation:

- The aromatic region displays a characteristic pattern for a 1,2,3-trisubstituted benzene ring with symmetry. The proton at the 4-position (para to the methoxy group) appears as a triplet due to coupling with the two equivalent protons at the 3 and 5-positions. These two meta protons appear as a doublet, coupling with the single para proton.
- The methoxy (-OCH<sub>3</sub>) protons appear as a sharp singlet, as they have no adjacent protons to couple with.
- The six protons of the two aromatic methyl groups are chemically equivalent and thus appear as a single singlet.

The proton-decoupled  $^{13}\text{C}$  NMR spectrum of **2,6-dimethylanisole** shows distinct signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, four aromatic carbon signals and two aliphatic carbon signals are expected.

Chemical Shift ( $\delta$ ) ppm	Assignment
~157	Ar-C (quaternary, C-O)
~131	Ar-C (quaternary, C-CH <sub>3</sub> )
~128	Ar-CH (para-C)
~123	Ar-CH (meta-C)
~55	-OCH <sub>3</sub>
~16	Ar-CH <sub>3</sub>

Table 2: Estimated <sup>13</sup>C NMR spectral data for **2,6-dimethylanisole**.

Interpretation:

- The chemical shifts for the aromatic carbons are in the expected downfield region (120-160 ppm). The carbon atom attached to the electronegative oxygen of the methoxy group is the most downfield.
- The quaternary carbons are typically weaker in intensity compared to the protonated carbons.
- The aliphatic carbons of the methoxy and aromatic methyl groups appear in the upfield region of the spectrum.

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,6-dimethylanisole**, a liquid, is typically obtained neat (without a solvent) using an ATR-FTIR spectrometer.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium-Strong	Aliphatic C-H Stretch (-CH <sub>3</sub> )
~1580	Medium	Aromatic C=C Stretch
~1470	Medium	C-H Bend (-CH <sub>3</sub> )
~1250	Strong	Aryl-O-C Asymmetric Stretch (Ether)
~1050	Strong	Aryl-O-C Symmetric Stretch (Ether)
~770	Strong	Aromatic C-H Out-of-Plane Bend

Table 3: Predicted IR absorption bands for **2,6-dimethylanisole**.

Interpretation:

- The presence of both aromatic and aliphatic C-H stretching vibrations is evident from the absorptions just above and below 3000 cm<sup>-1</sup>, respectively.
- The strong absorptions in the fingerprint region, particularly the C-O stretching bands of the aryl ether, are highly characteristic of the anisole moiety.
- The pattern of the out-of-plane C-H bending bands can provide further information about the substitution pattern of the aromatic ring.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of volatile compounds like **2,6-dimethylanisole**.

m/z	Relative Intensity (%)	Assignment
136	100	[M] <sup>+</sup> (Molecular Ion)
121	84.6	[M-CH <sub>3</sub> ] <sup>+</sup>
105	13.1	[M-OCH <sub>3</sub> ] <sup>+</sup> or [M-CH <sub>3</sub> -O] <sup>+</sup>
91	33.4	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	34.5	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

Table 4: Mass spectral data for **2,6-dimethylanisole**.[\[3\]](#)

Interpretation:

- The molecular ion peak at m/z 136 confirms the molecular weight of the compound and is the base peak in the spectrum.
- The most significant fragment ion at m/z 121 results from the loss of a methyl radical (•CH<sub>3</sub>), a common fragmentation pathway for methylated aromatic compounds.
- The fragment at m/z 91 is likely the stable tropylium ion, formed through rearrangement after the initial fragmentation.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

- Sample Preparation:
  - Dissolve approximately 10-20 mg of **2,6-dimethylanisole** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
  - Spectral Width: 16 ppm centered at approximately 6 ppm.
  - Acquisition Time: ~2-3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 8-16.
  - Temperature: 298 K.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
  - Spectral Width: 240 ppm centered at approximately 100 ppm.
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.
  - Temperature: 298 K.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$ .

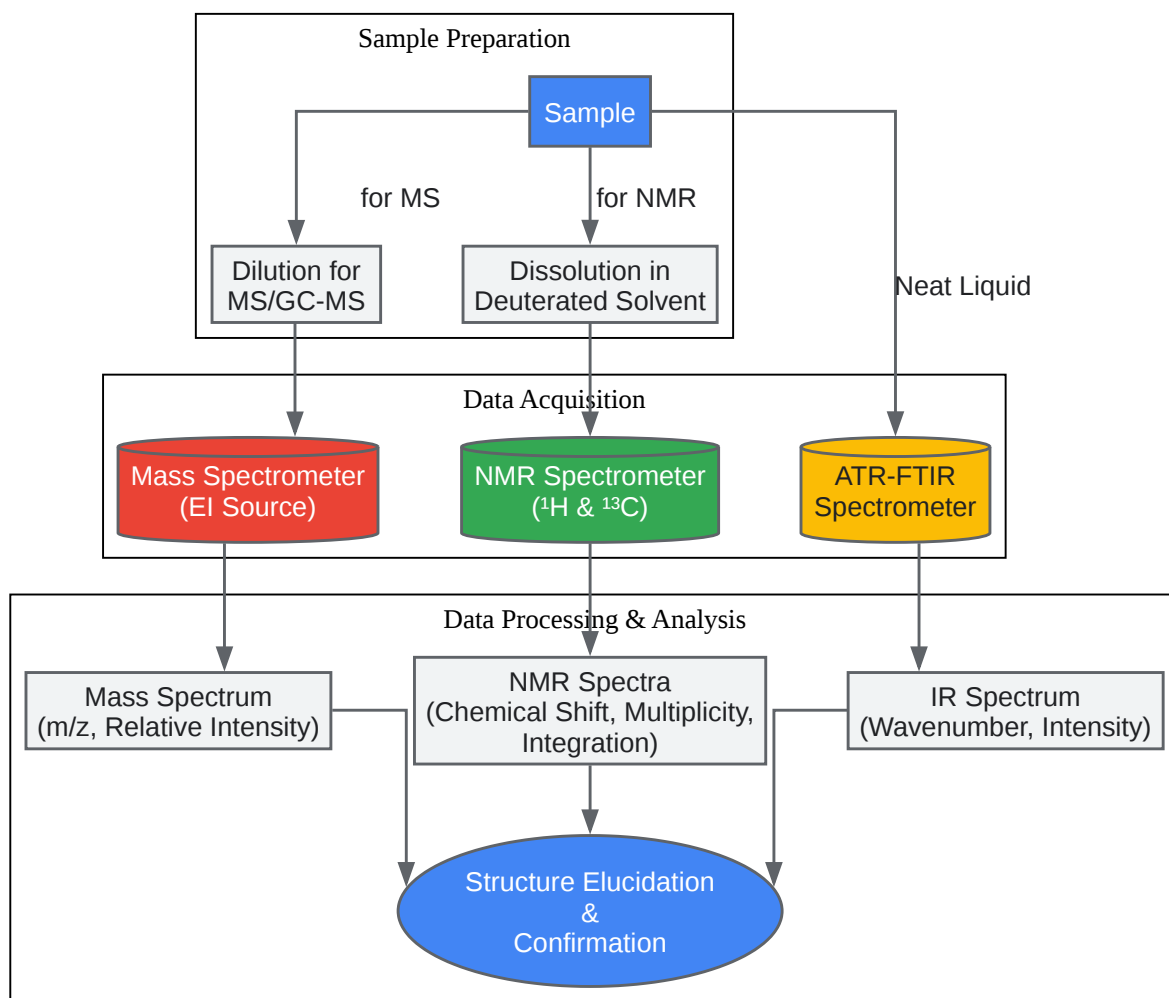
- Integrate the signals in the  $^1\text{H}$  spectrum and pick the peaks in both spectra.
- Sample Preparation:
  - **2,6-Dimethylanisole** is a liquid and can be analyzed directly.
- Instrumentation:
  - A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
- Data Acquisition:
  - Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
  - Acquire a background spectrum of the clean, empty ATR crystal.
  - Place a small drop of **2,6-dimethylanisole** onto the center of the ATR crystal.
  - Acquire the sample spectrum.
  - Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
  - Perform baseline correction and identify the peak positions (wavenumbers).
- Sample Preparation:
  - For direct infusion, dissolve a small amount of **2,6-dimethylanisole** in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately  $1\text{ mg/mL}$ .

- Alternatively, for GC-MS, prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent.
- Instrumentation:
  - A mass spectrometer equipped with an Electron Ionization (EI) source. This can be a standalone instrument with a direct insertion probe or a gas chromatograph-mass spectrometer (GC-MS) system.
- Data Acquisition (Direct Infusion):
  - Introduce the sample into the ion source via a heated direct insertion probe.
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 40-400.
  - Source Temperature: 200-250 °C.
- Data Processing:
  - Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
  - Compare the fragmentation pattern to spectral libraries for confirmation if desired.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like **2,6-dimethylanisole**.





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### Spectroscopic Analysis Workflow for **2,6-Dimethylanisole**.

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